molecular formula C17H22N2O2 B2403304 N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide CAS No. 1797759-06-8

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide

Cat. No.: B2403304
CAS No.: 1797759-06-8
M. Wt: 286.375
InChI Key: UJMJCWLGBDJNJL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclopropane ring, a furan ring, and a cyanomethyl group, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of a suitable cyclopropane precursor with a furan derivative under controlled conditions. The cyanomethyl group can be introduced through a nucleophilic substitution reaction, using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium cyanide or potassium cyanide in the presence of a suitable solvent.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Primary amines and other reduced forms of the compound.

    Substitution: Compounds with different substituents replacing the cyanomethyl group.

Scientific Research Applications

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(pyridin-3-yl)cyclopropane-1-carboxamide
  • N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide
  • N-(cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide

Uniqueness

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, a furan ring, and a cyanomethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cycloheptyl-2-(furan-2-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-9-10-19(13-6-3-1-2-4-7-13)17(20)15-12-14(15)16-8-5-11-21-16/h5,8,11,13-15H,1-4,6-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMJCWLGBDJNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N(CC#N)C(=O)C2CC2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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